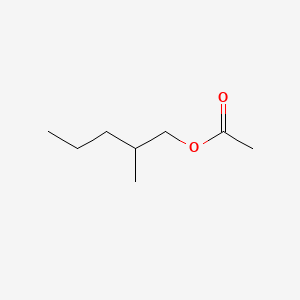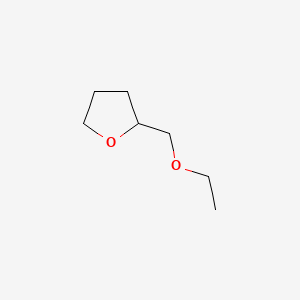
3,4-Dihydro-2,2-dimethyl-4-oxo-2H-pyran-6-carboxylic acid
Overview
Description
3,4-Dihydro-2,2-dimethyl-4-oxo-2H-pyran-6-carboxylic acid is a chemical compound that appears as a white to beige fine crystalline powder . It has been used as a photoprotective reagent during the photolysis of the Salmonella sialidase .
Molecular Structure Analysis
The empirical formula of this compound is C8H10O4, and it has a molecular weight of 170.16 . The SMILES string representation is CC1©CC(=O)C=C(O1)C(O)=O .Physical And Chemical Properties Analysis
This compound has a melting point of 170 °C (dec.) (lit.) . It’s a white to beige fine crystalline powder .Scientific Research Applications
Polyaddition Applications
3,4-Dihydro-2,2-dimethyl-4-oxo-2H-pyran-6-carboxylic acid has been utilized in polyaddition reactions with metal complexes. For instance, the compound undergoes self-condensation and forms a mixture of cyclic oligo(acetal-esters) when oxidized with air in the presence of polymeric Mn(II), Co(II), and Cu(II) complexes (Maślińska-Solich et al., 1995).
Crystal Structure Analysis
The compound's structure has been a subject of interest in crystallography. Single crystal X-ray diffraction analysis has been used to investigate its structure, revealing insights into its molecular arrangement (Kovalskyi et al., 2011).
Chemical Synthesis
This compound also plays a role in chemical synthesis. For example, it has been involved in the synthesis of various analogues as by-products in Knoevenagel condensations of α,β ethylenic aldehydes (Valla et al., 1994). Additionally, enantiospecific synthesis of related compounds has been achieved using this acid (Deschenaux et al., 1989).
Quantum-Chemical Analysis
Furthermore, quantum-chemical calculations have been utilized to analyze models of this compound, which align well with X-ray diffraction data, offering deeper understanding of its molecular characteristics (Kovalskyi et al., 2011).
Reaction Studies
Studies have also explored its reactions with various chemicals, such as the formation of regioisomeric esters and other complex organic compounds (Mukovoz et al., 2015).
Safety and Hazards
Mechanism of Action
Mode of Action
It has been used as a photoprotective reagent during the photolysis of the salmonella sialidase , suggesting that it may interact with light-sensitive targets.
Biochemical Pathways
It’s possible that this compound may interact with the pathways related to photolysis and light sensitivity, given its use as a photoprotective reagent .
Result of Action
Given its use as a photoprotective reagent , it’s possible that this compound may have effects related to light protection and photolysis.
properties
IUPAC Name |
2,2-dimethyl-4-oxo-3H-pyran-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O4/c1-8(2)4-5(9)3-6(12-8)7(10)11/h3H,4H2,1-2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANKQOBXQEHGUJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)C=C(O1)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20230761 | |
| Record name | 4H-Pyran-2-carboxylic acid, 5,6-dihydro-6,6-dimethyl-4-oxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20230761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
80866-93-9 | |
| Record name | 2,2-Dimethyl-4-oxo-3,4-dihydro-2H-pyran-6-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=80866-93-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4H-Pyran-2-carboxylic acid, 5,6-dihydro-6,6-dimethyl-4-oxo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080866939 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4H-Pyran-2-carboxylic acid, 5,6-dihydro-6,6-dimethyl-4-oxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20230761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-dihydro-2,2-dimethyl-4-oxo-2H-pyran-6-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.072.338 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Indalone compare to other mosquito repellents in terms of efficacy against Aedes aegypti?
A: Research indicates that Indalone is less effective than DEET (N,N-diethyl-m-toluamide) and dimethyl phthalate in preventing bites from Aedes aegypti mosquitoes. In a study evaluating four repellents, DEET provided significantly longer protection under dry conditions compared to Indalone, dimethyl phthalate, and 6-12 (2-ethyl-1, 3-hexanediol) []. While the wash-off test showed similar efficacy between DEET and dimethyl phthalate, both outperformed Indalone and 6-12 [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















